2-amino-4-chloro-N-(propan-2-yl)benzamide
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Overview
Description
2-amino-4-chloro-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is characterized by the presence of an amino group, a chloro group, and an isopropyl group attached to a benzamide core. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-N-(propan-2-yl)benzamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Acylation and Alkylation: The amino group can also participate in acylation or alkylation reactions to form amides or secondary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Scientific Research Applications
2-amino-4-chloro-N-(propan-2-yl)benzamide is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Similar structure with a sulfamoyl group instead of an isopropyl group.
2-amino-4-chloro-N-(methyl)benzamide: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-amino-4-chloro-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group can influence the compound’s steric properties and its interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-chloro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFHCYDQKMFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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